Silodosin

Catalog No.
S543190
CAS No.
160970-54-7
M.F
C25H32F3N3O4
M. Wt
495.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silodosin

CAS Number

160970-54-7

Product Name

Silodosin

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Solubility

<1 mg/mL

Synonyms

1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide, KMD 3213, KMD-3213, rapaflo, silodosin

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Description

The exact mass of the compound Silodosin is 495.2345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Potential Benefits in BPH

Silodosin belongs to a class of drugs called alpha-1 adrenergic receptor antagonists. These receptors are found in the prostate gland and smooth muscle tissue in the bladder neck and urethra. By blocking these receptors, Silodosin relaxes the prostate muscles and bladder neck, allowing for easier urine flow [].

Silodosin is a selective alpha-1A adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that can obstruct urinary flow. Approved in the United States in 2007, silodosin works by selectively blocking alpha-1A receptors located in the smooth muscle of the prostate and bladder neck, which leads to relaxation of these muscles and improved urine flow . Its chemical structure is represented by the molecular formula C25H32F3N3O4C_{25}H_{32}F_{3}N_{3}O_{4} and it has a CAS registry number of 160970-54-7 .

Silodosin works by blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, in the prostate and bladder neck. This relaxes the smooth muscle in these areas, allowing for easier urine flow and reducing symptoms of BPH such as hesitancy, weak stream, and urinary frequency [, ].

Silodosin is generally well-tolerated, but common side effects include dizziness, retrograde ejaculation (semen ejaculates backward into the bladder), and nasal congestion [].

Silodosin can cause a sudden drop in blood pressure, especially when taken for the first time or after a dose increase []. It is not recommended for people with certain medical conditions like severe liver impairment or uncontrolled hypotension [].

Starting from simpler organic compounds. The synthesis typically involves:

  • Formation of an intermediate compound through nucleophilic substitution reactions.
  • Cyclization to form the core structure of silodosin.
  • Functionalization to introduce necessary substituents, including fluorine atoms and hydroxyl groups.

The detailed synthetic route includes multiple steps that ensure the formation of the desired stereochemistry and functional groups necessary for biological activity .

The primary biological activity of silodosin is its action as an alpha-1A adrenergic receptor antagonist. By blocking these receptors, it prevents the contraction of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. Silodosin exhibits a high affinity for alpha-1A receptors compared to other adrenergic receptor subtypes, which minimizes its cardiovascular side effects often seen with non-selective alpha blockers .

Silodosin is primarily indicated for:

  • Benign Prostatic Hyperplasia: It effectively relieves urinary hesitancy, weak stream, and other lower urinary tract symptoms associated with BPH .
  • Research: Studies are ongoing to explore its potential applications in other urological conditions due to its selective action on alpha-1A receptors.

Silodosin interacts with various substances that can affect its pharmacokinetics:

  • CYP3A4 Inhibitors: Strong inhibitors like ketoconazole can significantly increase silodosin plasma concentrations, leading to potential adverse effects. Therefore, concurrent use is contraindicated .
  • P-glycoprotein Substrates: Silodosin is also a substrate for P-glycoprotein; thus, inhibitors of this transporter may enhance silodosin levels .
  • Other Alpha Blockers: Caution is advised when combining silodosin with other alpha blockers due to potential additive effects on blood pressure and heart rate.

Silodosin belongs to a class of medications known as alpha blockers. Other similar compounds include:

Compound NameSelectivityIndicationsUnique Features
AlfuzosinNon-selectiveBPHMore side effects on blood pressure
TamsulosinSelectiveBPHSimilar mechanism but less potent
DoxazosinNon-selectiveHypertension, BPHBroader application beyond BPH

Uniqueness of Silodosin

Silodosin is unique due to its high selectivity for the alpha-1A receptor subtype, which minimizes cardiovascular side effects common with non-selective agents like doxazosin and alfuzosin. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other medications requiring multiple doses .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

495.23449100 g/mol

Monoisotopic Mass

495.23449100 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

105 - 109°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CUZ39LUY82

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Silodosin is indicated for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH). It is not indicated for the treatment of hypertension.
FDA Label
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) in adult men.
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH)
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).

Livertox Summary

Silodosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Silodosin is associated with a low rate of serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Pharmacology

Silodosin is 583 times more selective for human alpha-1A receptors than alpha-1B receptors. It is also 56 times more selective for human alpha-1A receptors than alpha-1D. Silodosin does not prolong the QT interval.
Silodosin is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, silodosin selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, silodosin may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

G04CA04
G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CA - Alpha-adrenoreceptor antagonists
G04CA04 - Silodosin

Mechanism of Action

The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

160970-54-7

Absorption Distribution and Excretion

The absolute bioavailability is approximately 32%. Following oral administration of silodosin 8 mg once daily in healthy male subjects, Cmax was 61.6 ± 27.54 ng/mL and AUC was 373.4 ± 164.94 ng x hr/mL. The Tmax was 2.6 ± 0.90 hours. Silodosin glucuronide or KMD-3213G, the main metabolite of silodosin, has an AUC three- or four fold higher than for the parent compound. A moderate fat or calorie meal reduces Cmax by 18% to 43% and AUC by 4% to 49%, as well as Tmax by about one hour. However, the US prescribing information recommends drug intake with meals to avoid the potential adverse effects associated with high plasma drug concentrations.
At 10 days following oral administration of radiolabelled silodosin, about 33.5% of the dose was recovered in urine and 54.9% was recovered in feces.
Silodosin has an apparent volume of distribution of 49.5 L.
After intravenous administration, the plasma clearance of silodosin was approximately 10 L/hour.

Metabolism Metabolites

The main metabolite of silodosin is silodosin glucuronide (KMD-3213G), which is a pharmacologically active metabolite formed by direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7). Silodosin glucuronide reaches plasma exposure (AUC) approximately four times greater than that of silodosin. The second major metabolite, KMD-3293, is formed from dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases. KMD-3293 has negligible pharmacological activity and reaches plasma exposures similar to that of silodosin. Silodosin is also metabolized by CYP3A4, which catalyzes the oxidation reaction. Other than glucuronidation, dehydrogenation, and oxidation as its main metabolic pathways, silodosin can also undergo dealkylation (KMD-3289), N-dealkylation, hydroxylation, glucosylation, and sulfate conjugation. Metabolites of silodosin can undergo a series of further metabolic pathways.

Wikipedia

Silodosin
Calcium(I)_chloride

Biological Half Life

The elimination half-life of silodosin is 13.3 ± 8.07 hours. KMD-3213G, the main metabolite of silodosin, has an extended half-life of approximately 24 hours.

Use Classification

Human drugs -> Urologicals, Alpha-adrenoreceptor antagonists -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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2: Fonseca J, Martins da Silva C. The diagnosis and treatment of lower urinary tract symptoms due to benign prostatic hyperplasia with α-blockers: focus on silodosin. Clin Drug Investig. 2015 Feb;35 Suppl 1:7-18. doi: 10.1007/s40261-014-0257-3. Review. PubMed PMID: 25708606.
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8: Oelke M, Gericke A, Michel MC. Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Expert Opin Drug Saf. 2014 Sep;13(9):1187-97. doi: 10.1517/14740338.2014.936376. Epub 2014 Jul 29. Review. PubMed PMID: 25073735.
9: Fisher E, Subramonian K, Omar MI. The role of alpha blockers prior to removal of urethral catheter for acute urinary retention in men. Cochrane Database Syst Rev. 2014 Jun 10;6:CD006744. doi: 10.1002/14651858.CD006744.pub3. Review. PubMed PMID: 24913721.
10: Andersson KE, Nomiya M, Sawada N, Yamaguchi O. Pharmacological treatment of chronic pelvic ischemia. Ther Adv Urol. 2014 Jun;6(3):105-14. doi: 10.1177/1756287214526768. Review. PubMed PMID: 24883108; PubMed Central PMCID: PMC4003842.
11: Gacci M, Ficarra V, Sebastianelli A, Corona G, Serni S, Shariat SF, Maggi M, Zattoni F, Carini M, Novara G. Impact of medical treatments for male lower urinary tract symptoms due to benign prostatic hyperplasia on ejaculatory function: a systematic review and meta-analysis. J Sex Med. 2014 Jun;11(6):1554-66. doi: 10.1111/jsm.12525. Epub 2014 Apr 7. Review. PubMed PMID: 24708055.
12: Boyd K, Hilas O. α-adrenergic blockers for the treatment of lower-urinary-tract symptoms and dysfunction in women. Ann Pharmacother. 2014 Jun;48(6):711-22. doi: 10.1177/1060028014524174. Epub 2014 Mar 10. Review. PubMed PMID: 24615630.
13: Silva J, Silva CM, Cruz F. Current medical treatment of lower urinary tract symptoms/BPH: do we have a standard? Curr Opin Urol. 2014 Jan;24(1):21-8. doi: 10.1097/MOU.0000000000000007. Review. PubMed PMID: 24231531.
14: Castiglione F, Benigni F, Briganti A, Salonia A, Villa L, Nini A, Di Trapani E, Capitanio U, Hedlund P, Montorsi F. Naftopidil for the treatment of benign prostate hyperplasia: a systematic review. Curr Med Res Opin. 2014 Apr;30(4):719-32. doi: 10.1185/03007995.2013.861813. Epub 2013 Dec 18. Review. PubMed PMID: 24188134.
15: Koguchi D, Nishi M, Satoh T, Shitara T, Matsumoto K, Fujita T, Yoshida K, Iwamura M. Bone dissemination of prostate cancer after holmium laser enucleation of the prostate: a case report and a review of the literature. Int J Urol. 2014 Feb;21(2):215-7. doi: 10.1111/iju.12248. Epub 2013 Aug 15. Review. PubMed PMID: 23944756.
16: Giuliano F, Droupy S. [Sexual side effects of pharmacological treatments]. Prog Urol. 2013 Jul;23(9):804-10. doi: 10.1016/j.purol.2013.01.008. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830275.
17: Rigot JM, Marcelli F, Giuliano F. [Ejaculatory disorders except premature ejaculation, orgasmic disorders]. Prog Urol. 2013 Jul;23(9):657-63. doi: 10.1016/j.purol.2013.01.011. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830260.
18: Montorsi F. [Profile of silodosin]. Urologiia. 2013 Mar-Apr;(2):112-4, 116-7. Review. Russian. PubMed PMID: 23789376.
19: Capitanio U, Salonia A, Briganti A, Montorsi F. Silodosin in the management of lower urinary tract symptoms as a result of benign prostatic hyperplasia: who are the best candidates. Int J Clin Pract. 2013 Jun;67(6):544-51. doi: 10.1111/ijcp.12135. Epub 2013 Feb 15. Review. PubMed PMID: 23409749.
20: Ding H, Du W, Hou ZZ, Wang HZ, Wang ZP. Silodosin is effective for treatment of LUTS in men with BPH: a systematic review. Asian J Androl. 2013 Jan;15(1):121-8. doi: 10.1038/aja.2012.102. Epub 2012 Dec 10. Review. PubMed PMID: 23223034; PubMed Central PMCID: PMC3739107.

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